molecular formula C9H11NO2 B13947177 2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid CAS No. 773120-52-8

2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid

Cat. No.: B13947177
CAS No.: 773120-52-8
M. Wt: 165.19 g/mol
InChI Key: DIHOABSOZMXERY-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound’s structure includes a methyl group attached to the pyrrole ring and a prop-2-enoic acid moiety, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydride. The reaction proceeds through a Michael addition followed by an aldol condensation to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and methanol, and the reactions are typically carried out under inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoic acid is unique due to its specific structural features, including the presence of both a methyl group on the pyrrole ring and a prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

773120-52-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-3-(1-methylpyrrol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-4-3-5-10(8)2/h3-6H,1-2H3,(H,11,12)

InChI Key

DIHOABSOZMXERY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CN1C)C(=O)O

Origin of Product

United States

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